

# Technical Guide: N-(3-Chlorophenyl)anthranilic Acid (3-Chlorofenamic Acid)

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *N*-3-Chlorophenylanthranilic acid

CAS No.: 22394-36-1

Cat. No.: B14707039

[Get Quote](#)

## Executive Summary

N-(3-Chlorophenyl)anthranilic acid (CAS 13278-36-9), often referred to as 3-Chlorofenamic acid, is a diarylamine non-steroidal anti-inflammatory drug (NSAID) pharmacophore belonging to the fenamate class.<sup>[1][2]</sup> Structurally, it is the des-methyl analogue of Tolfenamic acid, lacking the ortho-methyl group on the aniline ring. This compound serves as a critical chemical probe in Structure-Activity Relationship (SAR) studies, elucidating the role of steric hindrance and ring torsion in Cyclooxygenase (COX) inhibition.

This guide provides a comprehensive technical analysis of N-(3-Chlorophenyl)anthranilic acid, detailing its synthesis via Ullmann condensation, physicochemical characterization, and mechanistic grounding in arachidonic acid pathway modulation.

## Chemical Identity & Physicochemical Profile<sup>[1][3][4]</sup> <sup>[5]</sup>

The fenamate scaffold is characterized by two phenyl rings linked by an amine bridge, with a carboxylic acid ortho to the amine. The intramolecular hydrogen bond between the amine

proton and the carbonyl oxygen locks the upper ring conformation, while the lower ring (bearing the 3-chloro substituent) retains rotational freedom, which is critical for binding within the COX hydrophobic channel.

### Table 1: Physicochemical Specifications

Property	Specification
IUPAC Name	2-[(3-Chlorophenyl)amino]benzoic acid
Common Synonyms	3-Chlorofenamic acid; N-(3-Chlorophenyl)anthranilic acid
CAS Number	13278-36-9
Molecular Formula	C <sub>13</sub> H <sub>10</sub> ClNO <sub>2</sub>
Molecular Weight	247.68 g/mol
Appearance	White to off-white crystalline powder
Melting Point	171–172 °C
Solubility	Soluble in DMSO, Ethanol, DMF; Insoluble in water
pKa (Predicted)	~3.8 (Carboxylic acid)
LogP (Predicted)	3.5 – 4.0

## Synthesis & Manufacturing Methodology

The industrial and laboratory-scale synthesis of N-(3-Chlorophenyl)anthranilic acid relies on the Ullmann-Goldberg condensation. This copper-catalyzed C-N cross-coupling reaction is sensitive to catalytic activity and base strength.

## Reaction Mechanism

The reaction involves the coupling of 2-chlorobenzoic acid with 3-chloroaniline in the presence of a copper catalyst. The mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the copper species, coordination of the amine, and reductive elimination to form the C-N bond.

## Optimized Experimental Protocol

Objective: Synthesis of 10g of N-(3-Chlorophenyl)anthranilic acid.

Reagents:

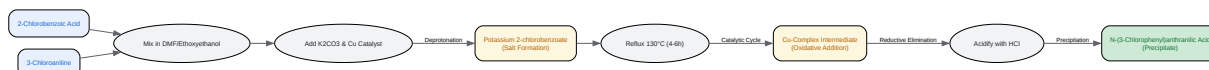
- 2-Chlorobenzoic acid (15.6 g, 100 mmol)
- 3-Chloroaniline (12.7 g, 100 mmol)
- Potassium Carbonate (anhydrous, 13.8 g, 100 mmol)
- Copper powder (0.5 g) or Cu<sub>2</sub>O (0.5 g)
- Solvent: DMF (Dimethylformamide) or 2-Ethoxyethanol (50 mL)

Procedure:

- Charge: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorobenzoic acid and 3-chloroaniline in the solvent.
- Basify: Add anhydrous Potassium Carbonate. The base neutralizes the carboxylic acid to form the potassium salt, increasing solubility and reactivity.
- Catalyze: Add the Copper catalyst.
- Reflux: Heat the mixture to reflux (approx. 130–140 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into 300 mL of ice-cold water.
  - Acidify with 2M HCl to pH 2–3. The product will precipitate as a crude solid.
  - Filter the solid and wash with water to remove inorganic salts.

- Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.
- Yield: Expected yield is 60–80% depending on catalyst efficiency.

## Synthesis Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Ullmann condensation pathway for the synthesis of 3-Chlorofenamic acid.

## Pharmacology & Mechanism of Action[5]

As a fenamate, N-(3-Chlorophenyl)anthranilic acid acts primarily as an inhibitor of Cyclooxygenase (COX) enzymes. Its pharmacological utility lies in its ability to block the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

### Mechanism: COX Inhibition

The molecule binds to the active site of COX-1 and COX-2.

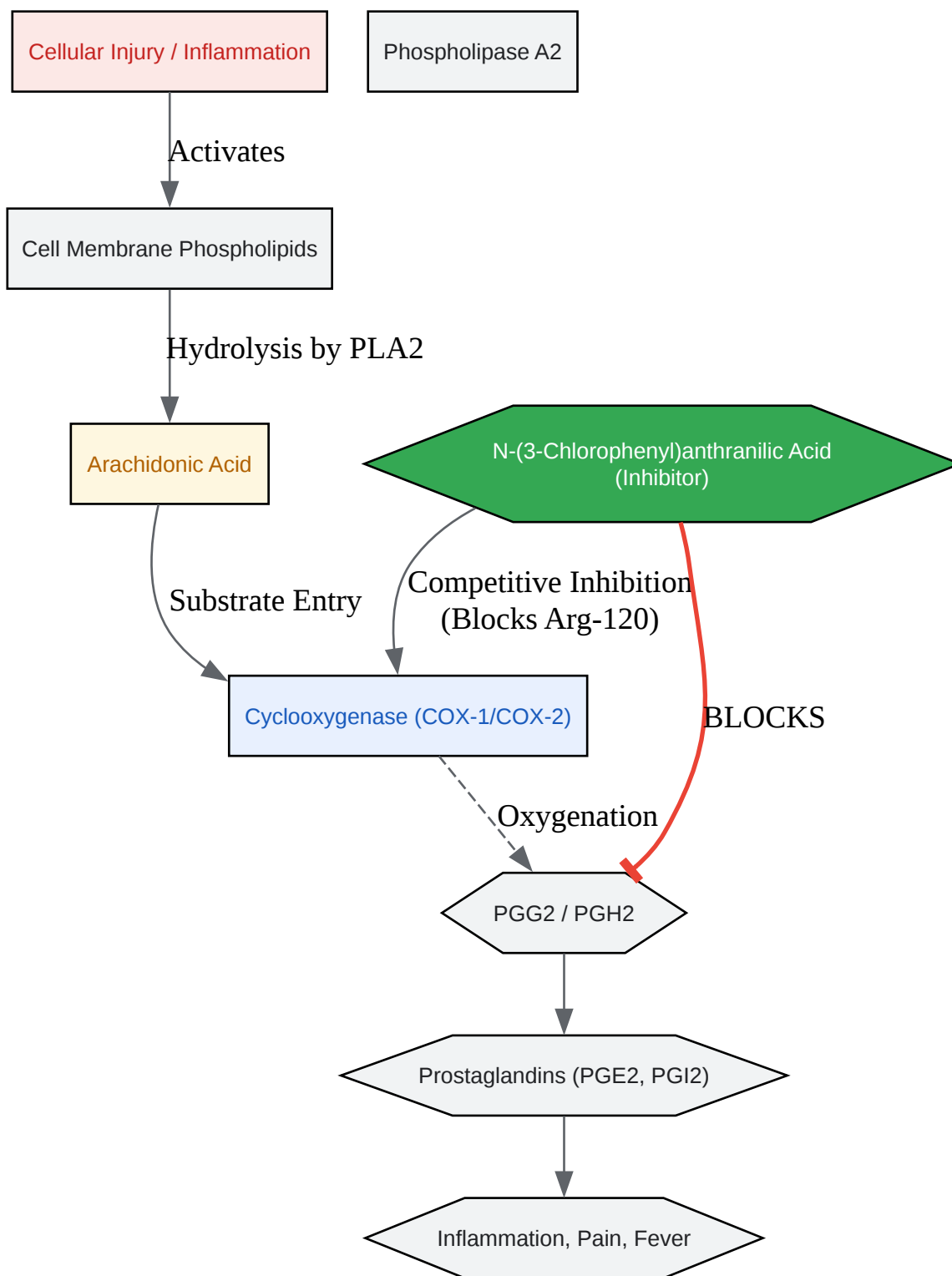
- **Binding Mode:** The carboxylate group interacts with Arg-120 in the COX channel (ionic interaction). The diphenylamine scaffold mimics the arachidonic acid structure, blocking the channel and preventing substrate entry.
- **SAR Insight:** Compared to Tolfenamic acid (2-methyl-3-chloro), the 3-chlorofenamic acid lacks the steric bulk of the ortho-methyl group. This alters the torsional angle between the two phenyl rings. While still active, the lack of the "ortho-lock" (methyl group) may increase conformational flexibility, potentially altering selectivity between COX-1 and COX-2 isoforms.

## Secondary Targets

Fenamates are known to exhibit "polypharmacology." N-(3-Chlorophenyl)anthranilic acid is often investigated for:

- Chloride Channel Blockade: Fenamates can inhibit calcium-activated chloride channels (CaCCs).
- Amyloid Fibril Inhibition: Some fenamate derivatives stabilize proteins (like transthyretin) or inhibit the aggregation of amyloid-beta, making them compounds of interest in neurodegenerative research.

## Signaling Pathway Visualization



[Click to download full resolution via product page](#)

Figure 2: Mechanism of Action showing interruption of the Arachidonic Acid cascade.

## Analytical Characterization Protocols

To ensure scientific integrity, synthesized batches must be validated using the following protocols.

### HPLC Purity Analysis

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase:
  - A: 0.1% Formic Acid in Water
  - B: Acetonitrile
  - Gradient: 40% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (Fenamates have strong absorption here due to the diphenylamine chromophore).
- Retention Time: Expected ~8–10 minutes depending on gradient.

### $^1\text{H-NMR}$ Interpretation (DMSO- $d_6$ , 400 MHz)

- Carboxylic Acid (-COOH): Broad singlet at  $\delta$  12.0–13.0 ppm (exchangeable).
- Amine (-NH-): Singlet at  $\delta$  9.5–10.0 ppm. The chemical shift is deshielded due to the intramolecular H-bond with the carbonyl.
- Aromatic Protons (Anthranilic Ring): Doublet/Triplets at  $\delta$  7.8–6.8 ppm.
- Aromatic Protons (3-Chlorophenyl Ring): Multiplets at  $\delta$  7.0–7.5 ppm. Look for the specific pattern of a 3-substituted ring (singlet-like for H2, doublets for H4/H6).

## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 83293, 2-(3-Chloroanilino)benzoic acid. Retrieved from [[Link](#)]
- LookChem. (2023). o-Chlorobenzoic acid and N-(3-chlorophenyl)anthranilic acid synthesis data. Retrieved from [[Link](#)]
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [echemi.com](http://echemi.com) [[echemi.com](http://echemi.com)]
- 2. [calpaclab.com](http://calpaclab.com) [[calpaclab.com](http://calpaclab.com)]
- To cite this document: BenchChem. [Technical Guide: N-(3-Chlorophenyl)anthranilic Acid (3-Chlorofenamic Acid)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14707039/docs#technical-guide-n-3-chlorophenyl-anthranilic-acid-3-chlorofenamic-acid>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)